molecular formula C11H17NOS B8436915 3-(4-Hydroxybutylsulfanyl)benzylamine

3-(4-Hydroxybutylsulfanyl)benzylamine

Cat. No.: B8436915
M. Wt: 211.33 g/mol
InChI Key: QXAOBXPKGGRQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxybutylsulfanyl)benzylamine is a useful research compound. Its molecular formula is C11H17NOS and its molecular weight is 211.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

Anticancer Properties:
Research has indicated that derivatives of benzylamine, including 3-(4-Hydroxybutylsulfanyl)benzylamine, exhibit significant antiproliferative activity against various cancer cell lines. Studies have shown that these compounds can inhibit the growth of human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, suggesting their potential as anticancer agents . The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for preventing tumor growth.

Enzyme Inhibition:
The compound has been studied for its inhibitory effects on specific enzymes associated with disease processes. For instance, certain benzylamine derivatives have demonstrated potent inhibition of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. This inhibition may enhance cholinergic function in the brain, providing a therapeutic avenue for cognitive decline associated with neurodegenerative disorders .

Synthesis Methodologies

The synthesis of this compound typically involves a multi-step process that can include:

  • Nucleophilic Substitution Reactions: These reactions allow for the introduction of the sulfanyl group at the para position of the benzylamine.
  • Hydroxylation Processes: Hydroxyl groups can be added to enhance solubility and bioactivity.

This synthetic versatility is crucial for tailoring the compound's properties to improve its efficacy and reduce toxicity .

Therapeutic Applications

Neurological Disorders:
Given its acetylcholinesterase inhibitory activity, this compound holds promise in treating neurological conditions like Alzheimer's disease. The enhancement of acetylcholine levels could alleviate symptoms related to memory loss and cognitive decline .

Antimicrobial Activity:
Emerging studies suggest that compounds similar to this compound may exhibit antimicrobial properties. The ability to inhibit bacterial growth through enzyme interference presents a potential application in developing new antibiotics or treatments for resistant strains .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of various Mannich bases, including those related to this compound, significant antiproliferative effects were observed in vitro against multiple cancer cell lines. The study highlighted the potential for these compounds to be developed into effective chemotherapeutic agents .

Case Study 2: Alzheimer’s Disease Treatment

Research focusing on acetylcholinesterase inhibitors has identified several benzylamine derivatives as promising candidates for Alzheimer's treatment. In vitro assays demonstrated that these compounds could significantly increase acetylcholine levels in neuronal cultures, suggesting a mechanism for cognitive enhancement .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh against HeLa, HepG2, A549
Acetylcholinesterase InhibitionSignificant improvement in cognitive function
AntimicrobialPotential against resistant strains

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

4-[3-(aminomethyl)phenyl]sulfanylbutan-1-ol

InChI

InChI=1S/C11H17NOS/c12-9-10-4-3-5-11(8-10)14-7-2-1-6-13/h3-5,8,13H,1-2,6-7,9,12H2

InChI Key

QXAOBXPKGGRQNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SCCCCO)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (0.20 g) was suspended in tetrahydrofuran (15 mL). To the mixture was added 3-(4-acetoxy-butylsulfanyl)benzonitrile (0.75 g) under ice-cooling. The mixture was stirred at 60° C. for 2 hours, and the mixture was cooled under ice-cooling. To the reaction mixture were added dropwise ethanol and water successively, and then added diethyl ether. To the reaction mixture was added anhydrous sodium sulfate, and the insoluble material was removed by filtration. The filtrate was concentrated under reduced pressure to give the title compound (0.22 g).
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